N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1,3-oxazol-4-yl)methanamine
Description
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1,3-oxazol-4-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dimethylpyrazol ring, and an oxazolyl group
Properties
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-17(9-18-8-16-11-22-12-19-16)14(2)21(20-13)10-15-6-4-3-5-7-15/h3-7,11-12,18H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGWDRSFTHKXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNCC3=COC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1,3-oxazol-4-yl)methanamine typically involves multiple steps, starting with the preparation of the pyrazol and oxazol rings. One common approach is to first synthesize 3,5-dimethylpyrazole and then introduce the benzyl group through a nucleophilic substitution reaction. The oxazolyl group can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1,3-oxazol-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the benzyl and oxazolyl groups.
1-(1,3-oxazol-4-yl)methanamine: A compound with the oxazolyl group but lacking the pyrazol and benzyl groups.
Benzylpyrazole derivatives: Compounds with a benzyl group attached to a pyrazole ring but without the oxazolyl group.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance and versatility in both research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
